2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)acetamide is an organic compound that features a bromophenoxy group and a dichlorophenyl group connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)acetamide typically involves the following steps:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-bromophenoxyacetic acid is then reacted with 3,5-dichloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Scientific Research Applications
2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of polymers or as a precursor for advanced materials.
Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide
- 2-(4-fluorophenoxy)-N-(3,5-dichlorophenyl)acetamide
- 2-(4-iodophenoxy)-N-(3,5-dichlorophenyl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)acetamide can impart unique properties such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO2/c15-9-1-3-13(4-2-9)20-8-14(19)18-12-6-10(16)5-11(17)7-12/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIBHYGBVGTLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=CC(=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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